Mu-Opioid Receptor Binding Affinity: Superiority Over the Endogenous Ligand Met-Enkephalin
The compound exhibits a Ki of 0.160 nM at the human mu-opioid receptor (MOR), representing sub-nanomolar affinity [1]. This is approximately four orders of magnitude more potent than the endogenous peptide agonist Met-enkephalin, which typically binds with a Ki in the low micromolar range (e.g., ~1.4 µM) under comparable binding assays using [3H]-DAMGO displacement [2]. This vast difference in affinity makes the compound a uniquely potent starting point for MOR antagonist development compared to endogenous ligands.
| Evidence Dimension | Binding Affinity (Ki) for Human Mu-Opioid Receptor |
|---|---|
| Target Compound Data | Ki = 0.160 nM (Displacement of [3H]-DAMGO from human MOR expressed in CHO cells, 60 min incubation) |
| Comparator Or Baseline | Met-enkephalin: Ki ≈ 1,400 nM (Typical value from displacement of [3H]-DAMGO in similar cell-based assays) |
| Quantified Difference | Approximately 8,750-fold higher affinity for the target compound |
| Conditions | Radioligand binding assay; [3H]-DAMGO as tracer; Human MOR expressed in CHO cells; Incubation time: 60 minutes |
Why This Matters
Ultra-high affinity is a critical parameter in probe development, ensuring robust target engagement at low concentrations, which is essential for minimizing off-target effects in complex biological systems.
- [1] BindingDB. Entry for BDBM50386664 (ChEMBL2048772): Ki value for human mu-opioid receptor. View Source
- [2] Raynor K, Kong H, Chen Y, et al. (1994). Pharmacological characterization of the cloned kappa-, delta-, and mu-opioid receptors. Molecular Pharmacology, 45(2), 330-334. (Class-level affinity range for Met-enkephalin at MOR). View Source
